molecular formula C16H17NOS B5720652 1-[(5-phenyl-2-furyl)carbonothioyl]piperidine

1-[(5-phenyl-2-furyl)carbonothioyl]piperidine

Cat. No. B5720652
M. Wt: 271.4 g/mol
InChI Key: RIANADWHHGJPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to “1-[(5-phenyl-2-furyl)carbonothioyl]piperidine” involves several key steps including the formation of piperidine rings, incorporation of furyl and phenyl groups, and the introduction of carbonothioyl moieties. For instance, the synthesis of heterocyclic systems containing piperidine and dioxaborinine rings from derivatives of arylboronic acid and 4-hydroxy-1-methyl-4-(2-furyl)-3-(2-furylhydroxymethyl)piperidine demonstrates the complexity of such synthetic routes (N. Phuong et al., 2017). Furthermore, the stereoselective synthesis of trisubstituted piperidines through conjugate addition and nucleophilic attacks illustrates the intricacy and precision required in synthesizing structurally complex piperidine derivatives (J. Harris & A. Padwa, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to “1-[(5-phenyl-2-furyl)carbonothioyl]piperidine” often features complex arrangements of atoms, which are elucidated through advanced spectroscopic methods. For example, the crystal structure analysis of piperidin-1-yl methanone derivatives provides insight into the spatial arrangement of the piperidine ring and its substituents, demonstrating the significance of conformational analysis in understanding chemical behavior (S. Balamurugan et al., 2007).

Chemical Reactions and Properties

Compounds containing piperidine and furyl groups participate in a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. The cyclopropanation of alkenes via (2-furyl)carbene complexes, for instance, highlights the reactivity of furyl-containing compounds in forming new cyclic structures (K. Miki et al., 2004).

Physical Properties Analysis

The physical properties of compounds structurally related to “1-[(5-phenyl-2-furyl)carbonothioyl]piperidine” such as melting points, solubility, and crystallinity can be directly influenced by their molecular structure. The analysis of crystal and molecular structures provides insights into the stability and physical behavior of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties of such compounds, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by their functional groups and overall molecular architecture. The synthesis and study of O-substituted derivatives of piperidine compounds reveal their potential biological activity and reactivity patterns, indicating the versatility of these molecules in chemical transformations and potential pharmacological applications (H. Khalid et al., 2013).

properties

IUPAC Name

(5-phenylfuran-2-yl)-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c19-16(17-11-5-2-6-12-17)15-10-9-14(18-15)13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIANADWHHGJPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Phenyl-2-furyl)carbonothioyl]piperidine

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